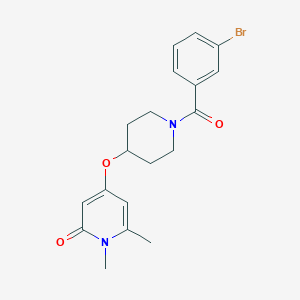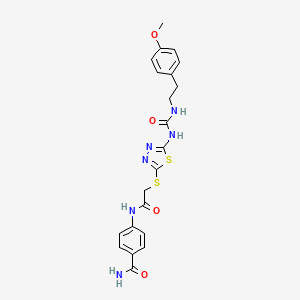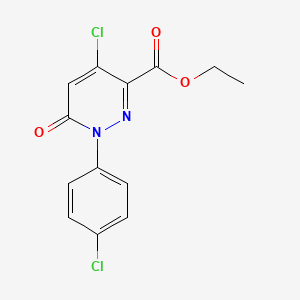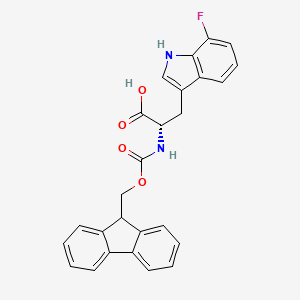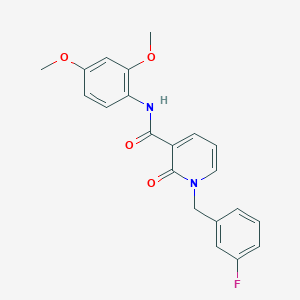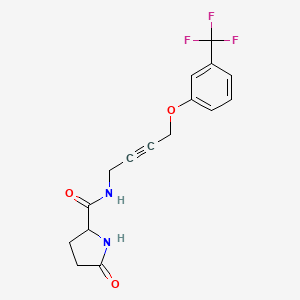
5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a phenoxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group could influence the compound’s lipophilicity, while the carboxamide group could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Related Compounds : Research on the synthesis of complex molecules with similar functional groups, such as pyrrolidine carboxamides and compounds with trifluoromethyl groups, has been conducted to explore their potential applications. For instance, the study by Bonacorso et al. (2003) on the preparation and crystal structure determination of copper(II) chloride adducts with trifluoromethyl pyrazoles demonstrates the interest in synthesizing novel compounds with specific structural features for potential applications, including anticancer drugs (Bonacorso et al., 2003).
Crystal Structure Analysis : The detailed structural analysis of related compounds, such as the study by Banerjee et al. (2002) on the structure and conformation of solvated pyrrolidine carboxamides, provides insights into their molecular conformations, which are crucial for understanding their biological activity and potential applications (Banerjee et al., 2002).
Potential Applications
Antimicrobial and Antifungal Activities : The synthesis and biological evaluation of novel pyrrolidine-3-carboxylic acid analogs, as explored by Devi et al. (2018), highlight the potential antimicrobial and antifungal applications of such compounds. This research indicates that certain derivatives show moderate to good activity against gram-positive and gram-negative bacteria, suggesting the utility of these compounds in developing new antimicrobial agents (Devi et al., 2018).
Catalysis in Chemical Reactions : The development of new catalysts based on pyrrolidine-2-carboxamide derivatives for hydrogenation, hydrosilylation, and C-C cross-coupling reactions, as investigated by Debono et al. (2007), demonstrates the versatility of these compounds in facilitating various chemical transformations. These findings suggest potential industrial applications in the synthesis of complex organic molecules (Debono et al., 2007).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine. Pyrrolidine derivatives are of great interest in drug discovery due to their versatile chemical properties and wide range of biological activities .
properties
IUPAC Name |
5-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-4-3-5-12(10-11)24-9-2-1-8-20-15(23)13-6-7-14(22)21-13/h3-5,10,13H,6-9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPXIHONFASNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B2844076.png)
![1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2844077.png)
![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2844078.png)
![2-Chloro-1-[(1S,6S)-6-methyl-7-azabicyclo[4.2.0]octan-7-yl]ethanone](/img/structure/B2844079.png)
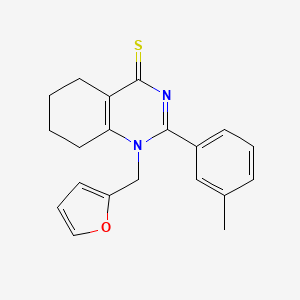
![5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B2844082.png)

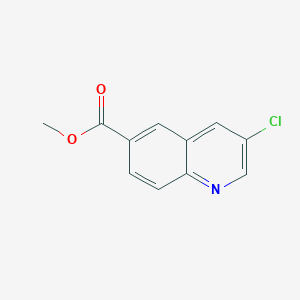
![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)
